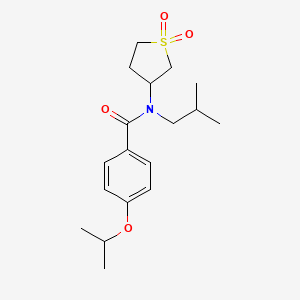
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide is a synthetic compound notable for its unique thiolane structure and potential biological activities. This article explores its biological activity, including its interactions with proteins, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H21NO5S
- Molecular Weight : 339.4 g/mol
- CAS Number : 874788-40-6
Structural Features
The compound features several functional groups that may contribute to its biological activity:
- Dioxothiolan moiety : Implicated in various protein-ligand interactions.
- Carboxamide group : Enhances solubility and reactivity.
Research indicates that compounds with similar structures interact with various biological targets, including receptor tyrosine kinases (RTKs) and androgen receptors (ARs). The following sections summarize findings related to the biological activity of this compound.
Protein-Ligand Interactions
Studies have shown that compounds containing thiolane structures can act as ligands binding to specific proteins. For instance, the binding affinity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl) derivatives has been explored using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These interactions are crucial for understanding the compound's mechanism of action.
Case Study 1: Interaction with Androgen Receptors
A study focused on bis-benzamide derivatives indicated that modifications at the N-terminus significantly affected the inhibitory activity against AR-mediated transcription in prostate cancer cells. Compounds that disrupted AR-coactivator interactions showed promising results . Although direct studies on our compound are not available, its structural similarities suggest potential efficacy in similar pathways.
Case Study 2: Receptor Tyrosine Kinase Inhibition
Research has highlighted the activity of benzamide derivatives against various RTKs, including EGFR and PDGFR. Compounds exhibiting high inhibitory rates were shown to block these receptors effectively, suggesting that this compound may have similar effects .
Data Table: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Inhibitory Activity | Target |
|---|---|---|---|
| Compound A | Benzamide derivative with dioxo group | IC50 = 90 nM | AR |
| Compound B | Thiolane structure with carboxamide | High inhibition (67%-92%) | EGFR |
| N-(1,1-dioxo... | Dioxothiolan + carboxamide | Unknown (needs investigation) | TBD |
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-13(2)11-19(16-9-10-24(21,22)12-16)18(20)15-5-7-17(8-6-15)23-14(3)4/h5-8,13-14,16H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEHFZKGVSIUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














